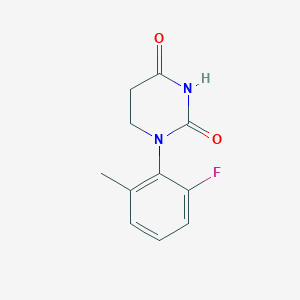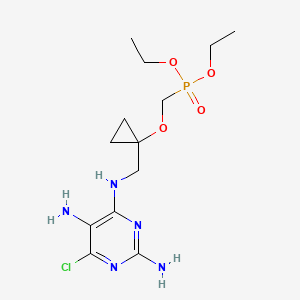
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is a complex organic compound that features a pyrimidine ring substituted with amino and chloro groups, a cyclopropane ring, and a phosphonate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate typically involves multiple steps. The starting materials often include 2,5-diamino-6-chloropyrimidine and cyclopropane derivatives. The key steps involve:
Formation of the Pyrimidine Intermediate: This involves the reaction of 2,5-diamino-6-chloropyrimidine with appropriate reagents to introduce the amino and chloro substituents.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, which may involve reagents such as diazo compounds.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane ring and phosphonate ester group may also contribute to the compound’s overall activity by affecting its binding affinity and stability.
相似化合物的比较
Similar Compounds
2,5-Diamino-6-chloropyrimidine: A simpler pyrimidine derivative with similar substituents.
Cyclopropylamine: Contains the cyclopropane ring and an amino group.
Diethyl phosphite: A phosphonate ester similar to the phosphonate group in the compound.
Uniqueness
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of structural features, including the pyrimidine ring, cyclopropane ring, and phosphonate ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H23ClN5O4P |
|---|---|
分子量 |
379.78 g/mol |
IUPAC 名称 |
6-chloro-4-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]pyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C13H23ClN5O4P/c1-3-22-24(20,23-4-2)8-21-13(5-6-13)7-17-11-9(15)10(14)18-12(16)19-11/h3-8,15H2,1-2H3,(H3,16,17,18,19) |
InChI 键 |
NZTVIHMIMACROL-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(COC1(CC1)CNC2=C(C(=NC(=N2)N)Cl)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


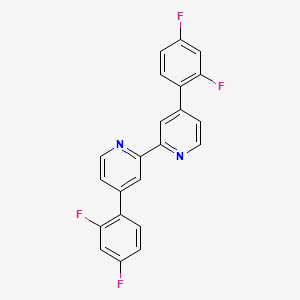
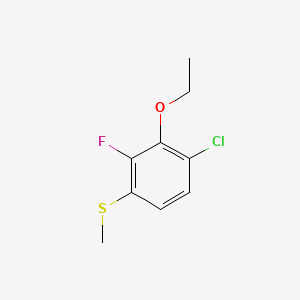
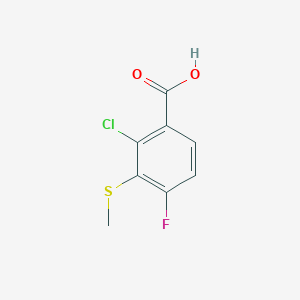
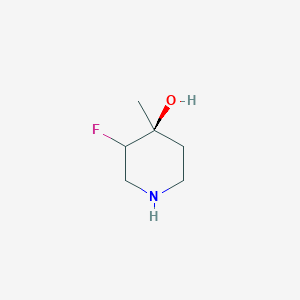
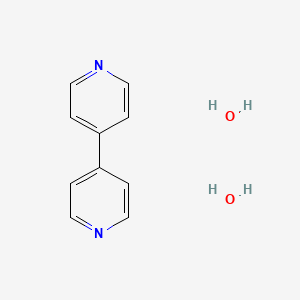
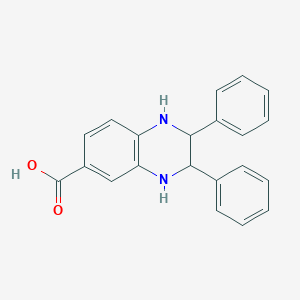
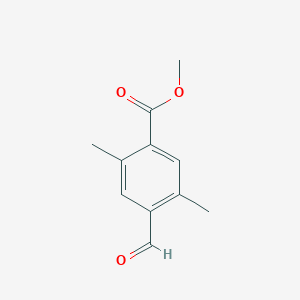
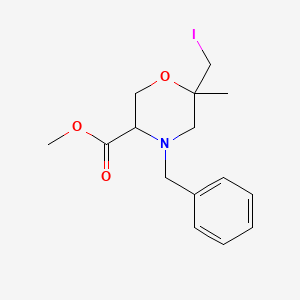
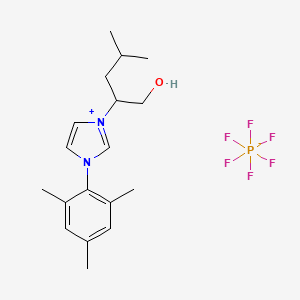
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
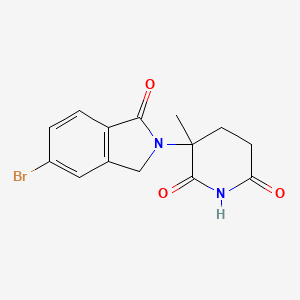
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
